Butyrate

Vue d'ensemble

Description

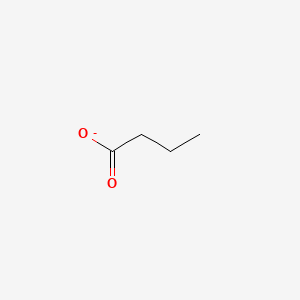

Butyrate is a short-chain fatty acid anion that is the conjugate base of butyric acid, obtained by deprotonation of the carboxy group. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, a metabolite and a human metabolite. It is a conjugate base of a butyric acid.

Derivatives of BUTYRIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that contain the carboxypropane structure.

Applications De Recherche Scientifique

Metabolic Regulation

Butyrate plays a crucial role in metabolic homeostasis. It acts as an energy source for colonic epithelial cells and influences systemic metabolism through various mechanisms:

- Energy Homeostasis : this compound has been shown to regulate energy balance by influencing appetite and food intake. Studies indicate that this compound administration can reduce cumulative food intake by altering hypothalamic neuronal activity, thus impacting central appetite regulation before entering systemic circulation .

- Lipid Metabolism : Research indicates that this compound can downregulate genes involved in lipid metabolism, which may help mitigate conditions such as obesity and cardiovascular diseases. In animal studies, this compound administration improved microbial diversity and reduced atherosclerotic lesions by modulating lipid metabolism pathways .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are well-documented, particularly in relation to gastrointestinal health:

- Gut Health : this compound enhances the intestinal barrier function and reduces inflammation within the gut. It achieves this by modulating immune responses and promoting the production of anti-inflammatory cytokines .

- Systemic Inflammation : Beyond the gut, this compound has been shown to exert systemic anti-inflammatory effects. For instance, it can inhibit pro-inflammatory cytokines in various cell types, including endothelial cells, thereby potentially protecting against cardiovascular diseases .

Cancer Prevention

This compound's role in cancer prevention, particularly colorectal cancer, is an area of active research:

- Colorectal Cancer : Studies have demonstrated that this compound can inhibit the growth of colon cancer cells in a cell-type specific manner. It induces apoptosis (programmed cell death) in certain cancer cell lines while promoting a healthy gut microbiome that may reduce cancer risk .

- Mechanisms of Action : The anticancer effects of this compound are attributed to its ability to modulate gene expression through histone deacetylase inhibition and its influence on cellular signaling pathways that regulate cell growth and differentiation .

Therapeutic Applications

The therapeutic potential of this compound extends beyond metabolic and inflammatory conditions:

- Neurological Disorders : Emerging evidence suggests that this compound may have neuroprotective effects. It has been implicated in improving cognitive function and may play a role in managing neurodegenerative diseases .

- Genetic Disorders : this compound has shown promise in treating genetic metabolic disorders such as sickle cell disease and β-thalassemia by influencing gene expression related to hemoglobin production .

- Obesity Management : By modulating appetite and energy expenditure, this compound may serve as an adjunct therapy for obesity management .

Table 1: Summary of Key Studies on this compound Applications

Propriétés

Numéro CAS |

461-55-2 |

|---|---|

Formule moléculaire |

C4H7O2- |

Poids moléculaire |

87.1 g/mol |

Nom IUPAC |

butanoate |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |

Clé InChI |

FERIUCNNQQJTOY-UHFFFAOYSA-M |

SMILES |

CCCC(=O)[O-] |

SMILES canonique |

CCCC(=O)[O-] |

Key on ui other cas no. |

461-55-2 |

Synonymes |

Acids, Butanoic Acids, Butyric Butanoic Acids Butyrate Butyrates Butyric Acids n Butyrate n-Butyrate |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.